Fludeoxyglucose is under investigation in clinical trial NCT03262389 (Comparison of F-18 FDG and C-11 Acetate PET in Multiple Myeloma).
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
2-Deoxy-2-fluoro-D-mannose
CAS No.: 38440-79-8
Cat. No.: VC0043592
Molecular Formula: C6H11FO5
Molecular Weight: 182.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38440-79-8 |
|---|---|
| Molecular Formula | C6H11FO5 |
| Molecular Weight | 182.15 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal |
| Standard InChI | InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
| Standard InChI Key | AOYNUTHNTBLRMT-SLPGGIOYSA-N |
| Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(C=O)F)O)O)O)O |
Introduction
Chemical Structure and Properties
2-Deoxy-2-fluoro-D-mannose (C₆H₁₁FO₅) is a derivative of mannose where the hydroxyl group at the C-2 position is replaced with a fluorine atom. It has a molecular weight of 182.15 g/mol and exists predominantly in its pyranose form . The compound is also known by several synonyms including 2-deoxy-2-fluoro-D-mannopyranose and (2S,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal .
The physical and chemical properties of 2-deoxy-2-fluoro-D-mannose are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁FO₅ |
| Molecular Weight | 182.15 g/mol |
| Melting Point | 136-137 °C |
| Boiling Point | 478.4±45.0 °C (Predicted) |
| Density | 1.494±0.06 g/cm³ (Predicted) |
| Physical Form | Solid |
| Color | White to Off-White |
| Solubility | Slightly soluble in Methanol and Water (with sonication) |
| pKa | 12.53±0.20 (Predicted) |
| Stability | Very Hygroscopic |
| Storage Requirements | Store under inert atmosphere at -20°C |
The compound has a unique stereochemistry that distinguishes it from its glucose counterpart. The alpha form of 2-deoxy-2-fluoro-D-mannose has specific stereochemistry described as (2S,3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol . This stereochemical arrangement contributes to its distinct biological behavior.
Synthesis Methods
The synthesis of 2-deoxy-2-fluoro-D-mannose presents significant challenges due to the need for regio- and stereo-selective fluorination. Several approaches have been developed for its preparation, each with specific advantages and limitations.
Direct Fluorination Method
One convenient method for synthesizing 18F-labeled 2-deoxy-2-fluoro-D-mannose involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal with 18F-F2 . This approach allows for the simultaneous production of both 18F-2-deoxy-2-fluoro-D-glucose and 18F-2-deoxy-2-fluoro-D-mannose, which are then separated and purified . The method is particularly valuable for producing radiolabeled compounds for PET imaging applications.
Triflate Inversion Approach
Biological Properties and Mechanisms
Cellular Uptake Mechanisms
The compound enters cells primarily through glucose transporters but also interacts with mannose receptors that are expressed on specific cell populations, particularly macrophages found in inflammatory tissues . Studies have demonstrated that 2-deoxy-2-fluoro-D-mannose restricts binding of anti-mannose receptor antibody to macrophages by approximately 35%, indicating specific interaction with these receptors .
Competition studies in cultured cells using 2-deoxy-2-[14C]carbon-D-glucose have shown at least 35% higher uptake of 18F-labeled 2-deoxy-2-fluoro-D-mannose by macrophages compared to the glucose analog . This differential uptake pattern provides a potential advantage for imaging specific pathological conditions.
Applications in Medical Imaging
The unique properties of 2-deoxy-2-fluoro-D-mannose make it particularly valuable for certain medical imaging applications, especially when radiolabeled with fluorine-18 for PET imaging.
Atherosclerosis Imaging
Atherosclerotic plaque inflammation is associated with increased risk of plaque rupture and acute vascular events. Studies have demonstrated that 18F-labeled 2-deoxy-2-fluoro-D-mannose (18F-FDM) shows comparable uptake to 18F-FDG in atherosclerotic lesions in animal models . Importantly, the uptake of 18F-FDM correlates proportionally with the macrophage population in the plaque, making it a potential marker for identifying high-risk atherosclerotic lesions .
The dual targeting capability of 18F-FDM, through both glucose transporters and mannose receptors on inflammatory macrophages, provides an additional avenue for imaging plaque inflammation that may offer advantages over 18F-FDG in certain contexts .
Tumor Imaging
18F-labeled 2-deoxy-2-fluoro-D-mannose has shown promising results as a tumor-imaging agent for PET. Preliminary studies have demonstrated that 18F-FDM accumulates in tumors to the same extent as 18F-FDG, with two significant advantages :
-
Less uptake in the brain, potentially improving visualization of brain tumors
-
Faster clearance from the blood, enhancing image contrast
These properties suggest that 18F-FDM could serve as a complementary or alternative tracer to 18F-FDG for certain tumor types or anatomical locations where 18F-FDG faces limitations .
Comparative Studies with 2-Deoxy-2-fluoro-D-glucose
Direct comparisons between 2-deoxy-2-fluoro-D-mannose and its glucose counterpart reveal important differences that inform their respective applications.
Structural and Metabolic Differences
While both compounds are fluorinated at the C-2 position, the stereochemical differences between mannose and glucose result in distinct interactions with enzymes and cellular receptors. 2-Deoxy-2-fluoro-D-mannose is phosphorylated by hexokinase, similar to 2-deoxy-2-fluoro-D-glucose, but likely at different rates due to the stereochemical differences .
Imaging Performance Comparison
The distinct biodistribution pattern of 18F-FDM may provide improved target-to-background ratios in certain tissues, enhancing the visualization of pathological conditions in those regions .
Synthesis Challenges and Recent Advances
The synthesis of 2-deoxy-2-fluoro-D-mannose presents significant challenges that have stimulated ongoing research to develop improved methods.
Stereoselective Fluorination Challenges
Achieving the specific stereochemistry required for 2-deoxy-2-fluoro-D-mannose is experimentally challenging, particularly when using Selectfluor with the corresponding glycal . Recent research has focused on developing more controlled and efficient methods for introducing fluorine with the correct stereochemistry.
Building Block Synthesis for Oligosaccharide Construction
Successful strategies have been developed by modifying the aglycone to O-para-methoxyphenyl, which enables smooth C2 inversion to the desired 2-deoxy-2-fluoro-D-mannose system, suitably equipped for further anomeric manipulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume